molecular formula C14H10N4O6 B11709053 N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide

N'-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide

Cat. No.: B11709053
M. Wt: 330.25 g/mol
InChI Key: NNSPNVCNDUWKJU-OVCLIPMQSA-N
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Description

N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide is a Schiff base hydrazone compound Schiff bases are compounds typically formed by the condensation of primary amines with carbonyl compounds

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide generally involves the condensation reaction between 2-hydroxy-3-nitrobenzaldehyde and 3-nitrobenzohydrazide. The reaction is typically carried out in a solvent such as ethanol or methanol under reflux conditions . The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups.

    Substitution: The hydroxyl and nitro groups can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro groups would yield the corresponding amines, while substitution reactions could introduce various functional groups into the molecule.

Scientific Research Applications

N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide involves its interaction with various molecular targets. The compound can form stable complexes with metal ions, which can then participate in catalytic or biological processes. The presence of nitro and hydroxyl groups allows for hydrogen bonding and other interactions with biomolecules, potentially affecting their function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]-3-nitrobenzohydrazide is unique due to the presence of both nitro and hydroxyl groups, which provide distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for specific interactions with metal ions and biomolecules, making it a valuable compound in various fields of research.

Properties

Molecular Formula

C14H10N4O6

Molecular Weight

330.25 g/mol

IUPAC Name

N-[(E)-(2-hydroxy-3-nitrophenyl)methylideneamino]-3-nitrobenzamide

InChI

InChI=1S/C14H10N4O6/c19-13-10(4-2-6-12(13)18(23)24)8-15-16-14(20)9-3-1-5-11(7-9)17(21)22/h1-8,19H,(H,16,20)/b15-8+

InChI Key

NNSPNVCNDUWKJU-OVCLIPMQSA-N

Isomeric SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)N/N=C/C2=C(C(=CC=C2)[N+](=O)[O-])O

Canonical SMILES

C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NN=CC2=C(C(=CC=C2)[N+](=O)[O-])O

Origin of Product

United States

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